

# Technical Guide: Physicochemical Properties of 1,2-Dibromo-4-nitrobenzene

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## Compound of Interest

Compound Name: 1,2-Dibromo-4-nitrobenzene

Cat. No.: B1583194

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This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **1,2-Dibromo-4-nitrobenzene**. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

## Core Physicochemical Data

The fundamental physicochemical properties of **1,2-Dibromo-4-nitrobenzene** are summarized below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> NO <sub>2</sub>	[1]
Molecular Weight	280.90 g/mol	[1]
CAS Number	5411-50-7	[1]
Melting Point	53-55 °C	[2]
Boiling Point	Decomposes before boiling at atmospheric pressure.	
Density	Data not consistently available.	
Appearance	White to light yellow powder or crystals.	[3]

## Solubility Profile

The solubility of **1,2-Dibromo-4-nitrobenzene** in various solvents is a critical parameter for its application in synthesis and purification processes.

Solvent	Solubility
Water	Insoluble
Ethanol	Soluble
Diethyl Ether	Soluble
Acetone	Soluble
Benzene	Soluble
Chloroform	Soluble
Toluene	Soluble

## Spectral Data

Spectroscopic data is vital for the identification and structural elucidation of **1,2-Dibromo-4-nitrobenzene**.

Spectroscopic Technique	Key Data Points
$^1\text{H}$ NMR	Aromatic protons are expected in the range of 7.5-8.5 ppm. The exact chemical shifts and coupling constants are dependent on the solvent used.
$^{13}\text{C}$ NMR	Aromatic carbons are expected in the range of 110-150 ppm. Carbons attached to bromine atoms will show a characteristic upfield shift due to the "heavy atom effect".
Infrared (IR) Spectroscopy	Characteristic peaks are expected for C-Br stretching, C-N stretching, and asymmetric and symmetric stretching of the $\text{NO}_2$ group.
Mass Spectrometry (MS)	The molecular ion peak ( $\text{M}^+$ ) is expected at $m/z$ 280, with characteristic isotopic peaks for the two bromine atoms ( $\text{M}$ , $\text{M}+2$ , $\text{M}+4$ in a 1:2:1 ratio). <sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

### Melting Point Determination

The melting point of **1,2-Dibromo-4-nitrobenzene** can be determined using a standard capillary melting point apparatus.

Procedure:

- A small amount of the crystalline **1,2-Dibromo-4-nitrobenzene** is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

## Solubility Determination (Qualitative)

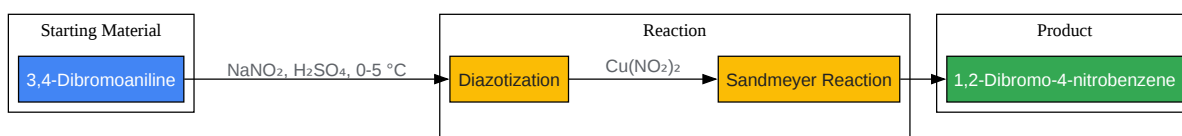
A qualitative assessment of solubility can be performed to quickly screen for suitable solvents.

Procedure:

- Approximately 10-20 mg of **1,2-Dibromo-4-nitrobenzene** is placed in a small test tube.
- 1 mL of the test solvent is added to the test tube.
- The mixture is agitated vigorously for 1-2 minutes at room temperature.
- A visual inspection is made to determine if the solid has dissolved completely, partially, or not at all.

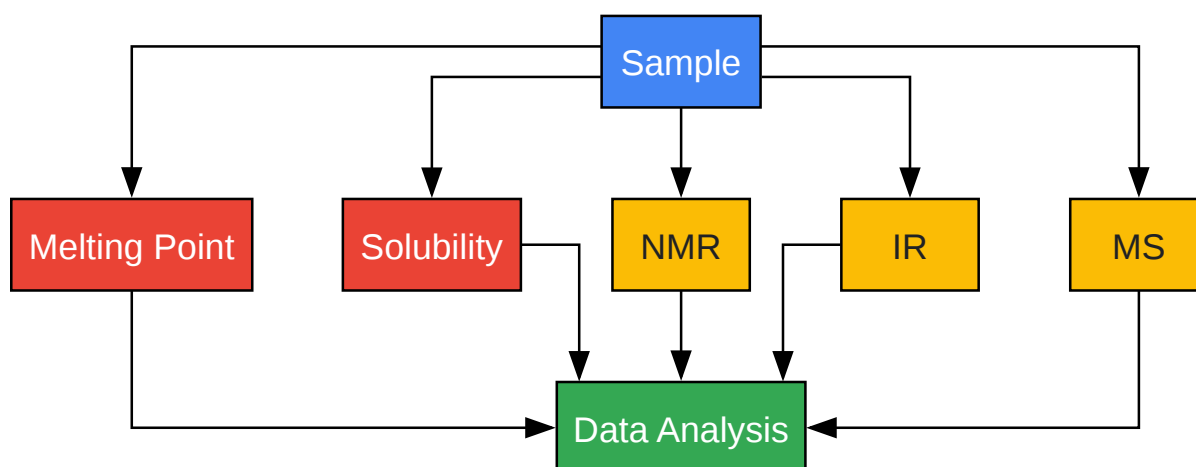
## Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to **1,2-Dibromo-4-nitrobenzene**.



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Caption: Plausible synthesis route for **1,2-Dibromo-4-nitrobenzene**.



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Caption: Workflow for physicochemical property determination.

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## References

- 1. 1,2-Dibromo-4-nitrobenzene | C<sub>6</sub>H<sub>3</sub>Br<sub>2</sub>NO<sub>2</sub> | CID 138487 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1,2-Dibromo-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583194#physicochemical-properties-of-1-2-dibromo-4-nitrobenzene]

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